N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
This compound features a pyrimido[2,1-b][1,3]thiazine core, a bicyclic system fused with a pyrimidine and thiazine ring. Key substituents include:
- 6-Oxo moiety: A hydrogen-bond acceptor, critical for intermolecular interactions.
- Carboxamide group: Provides hydrogen-bonding capacity (NH and C=O) and modulates solubility.
While direct synthetic details for this compound are absent in the provided evidence, analogous pathways (e.g., hydrazide cyclization, S-methylation, and condensation reactions) are described in related studies .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-7-19-17-20(16(11)22)9-13(10-24-17)15(21)18-8-12-5-3-4-6-14(12)23-2/h3-7,13H,8-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSFQWNDVJKHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiazoles, which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. .
Mode of Action
Thiazoles, in general, are known to interact with various biological targets due to their planar structure and the ability of the thiazole ring to participate in π-electron delocalization. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. .
Biochemical Pathways
Thiazoles have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways. .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes, which may influence their bioavailability.
Result of Action
Given the diverse biological activities of thiazoles, it is likely that this compound may have multiple effects at the molecular and cellular level.
Biological Activity
N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₅N₃O₂S
- Molecular Weight : 299.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, particularly in the context of anticancer properties and antimicrobial effects.
Anticancer Activity
Several studies have evaluated the anticancer potential of similar thiazine derivatives. The following table summarizes the findings related to the cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| N-(2-methoxybenzyl)-7-methyl... | CNE2 (nasopharyngeal) | 0.5 | High |
| N-(2-methoxybenzyl)-7-methyl... | MCF-7 (breast) | 0.8 | Moderate |
| N-(2-methoxybenzyl)-7-methyl... | KB (oral) | 1.0 | Moderate |
| N-(2-methoxybenzyl)-7-methyl... | MGC-803 (gastric) | 0.9 | High |
The compound showed significant cytotoxicity against nasopharyngeal and gastric carcinoma cells with IC50 values indicating strong antiproliferative activity .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation. Research has indicated that similar thiazine derivatives can disrupt DNA synthesis and induce apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity against various pathogens. The following table provides a summary of antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
| Candida albicans | 64 µg/mL | Low |
These findings highlight the potential of N-(2-methoxybenzyl)-7-methyl... as a dual-action therapeutic agent .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various thiazine derivatives, including N-(2-methoxybenzyl)-7-methyl..., which demonstrated promising results in preclinical trials. The study emphasized structure-activity relationships (SAR) that could guide future modifications to enhance efficacy .
Structural Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazine ring and substituents significantly impact biological activity. For instance:
- The presence of electron-donating groups enhances cytotoxicity.
- Alterations in the methoxy group position affect antimicrobial efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Pyrimido[2,1-b][1,3]thiazine vs. Thiazolo[3,2-a]pyrimidine
- Thiazine vs. Thiazole : The thiazine ring (six-membered, sulfur-containing) in the target compound offers greater conformational flexibility compared to the five-membered thiazole in compounds like 11a/b (). This impacts ring puckering and intermolecular interactions .
Example Compounds:
Functional Group Analysis
Carboxamide vs. Carbonitrile
Methoxy vs. Methyl Substituents
- 2-Methoxybenzyl (Target) : Methoxy groups improve membrane permeability via lipophilicity and steric effects.
Physicochemical and Spectral Properties
Q & A
Basic: What is the standard synthetic route for N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide?
Methodological Answer:
The compound is synthesized via a multi-step condensation reaction. A typical protocol involves refluxing a thiouracil precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid, a substituted benzaldehyde (e.g., 2-methoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours . The crude product is recrystallized from ethyl acetate/ethanol (3:2) to yield pale yellow crystals. Yield optimization (~78%) is achieved by controlling reaction temperature and stoichiometry .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Methodological Answer:
Key factors include:
- Catalyst selection : Sodium acetate acts as a base to deprotonate intermediates, enhancing cyclization efficiency .
- Solvent system : A 1:1 acetic acid/acetic anhydride mixture promotes both solubility and reactivity, while minimizing side reactions .
- Temperature control : Refluxing at 110–120°C ensures complete imine formation without decomposition.
- Purification : Slow evaporation of ethyl acetate/ethanol (3:2) yields high-purity single crystals suitable for X-ray diffraction . Advanced techniques like column chromatography (e.g., silica gel, ethyl acetate/hexane) can further resolve impurities .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- NMR :
- ¹H NMR : Methyl groups (δ 2.2–2.4 ppm), methoxy protons (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm) confirm substituent positions .
- ¹³C NMR : Carbonyl carbons (C=O, ~165–175 ppm) and quaternary carbons in the heterocyclic core (~110–150 ppm) validate the structure .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 386–403) confirm the molecular formula .
Advanced: How does the crystal structure of this compound inform its conformational stability?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Puckered pyrimidine ring : The central pyrimidine adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane, influencing steric interactions .
- Dihedral angles : The fused thiazolo-pyrimidine ring forms an 80.94° angle with the methoxybenzyl group, suggesting limited π-π stacking but potential for hydrogen bonding .
- Intermolecular interactions : Bifurcated C–H···O hydrogen bonds stabilize crystal packing along the c-axis, critical for predicting solubility and solid-state stability .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum chemical calculations : Density Functional Theory (DFT) optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular docking : Screens derivatives against target proteins (e.g., kinases) to prioritize synthesis .
- Reaction path searching : Algorithms like the Artificial Force Induced Reaction (AFIR) method explore feasible synthetic routes for novel analogs .
Basic: What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase, kinases) using fluorogenic substrates .
- Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity .
- Antimicrobial testing : Broth microdilution determines MIC values against Gram-positive/negative bacteria .
Advanced: How can conflicting conformational data from X-ray and NMR be resolved?
Methodological Answer:
- Dynamic NMR : Detects rotational barriers in solution (e.g., methoxy group rotation) that may differ from solid-state conformations .
- Variable-temperature XRD : Analyzes thermal motion and disorder in crystals to reconcile discrepancies .
- Molecular dynamics simulations : Compare solution-phase flexibility with rigid crystal structures .
Basic: What solvents are optimal for recrystallization to ensure high purity?
Methodological Answer:
- Ethyl acetate/ethanol (3:2) : Produces single crystals with minimal impurities, as confirmed by X-ray diffraction .
- DMF/water : Suitable for polar derivatives, yielding microcrystalline powders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
